molecular formula C11H15NO2 B8412811 methyl N-ethyl-N-(2-methylphenyl)carbamate

methyl N-ethyl-N-(2-methylphenyl)carbamate

Cat. No.: B8412811
M. Wt: 193.24 g/mol
InChI Key: OWMFMJXEBPKGJF-UHFFFAOYSA-N
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Description

Methyl N-ethyl-N-(2-methylphenyl)carbamate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl N-ethyl-N-(2-methylphenyl)carbamate

InChI

InChI=1S/C11H15NO2/c1-4-12(11(13)14-3)10-8-6-5-7-9(10)2/h5-8H,4H2,1-3H3

InChI Key

OWMFMJXEBPKGJF-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.1 g (0.2 mol) of sodium hydride are added a little at a time to 30 g (0.18 mol) of methyl N-(o-methylphenyl)-carbamate (Example 1a) in 200 ml of dimethylformamide. After the evolution of gas has ceased, 30 g (0.2 mol) of ethyl iodide are added drop-wise, the reaction mixture being lightly cooled in a water bath. A white solid is precipitated. After about 4 hours, the reaction mixture is diluted with water and the aqueous phase is extracted three times with ether. The organic phase is dried over MgSO4 and evaporated down. The residue is distilled. 32.5 g (0.17 mol=93%) of the title compound are obtained as a colorless oil. bp.0.5 =74° C.; 1H-NMR (CDCl3 ; δ (ppm): 7.2 (m, 3H, aromatic); 7.1 (m, 1H, aromatic); 3.8 (m, 1H, N--CHA); 3.6 (s, 3H, OCH3); 3.5 (m, 1H, N--CHB); 2.2 (s, 3H, CH3); 1.1 (t, 3H, CH3)
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

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